2-Chloro-4,6-dinitrophenol (CAS 946-31-6) is a highly electron-deficient, halogenated aromatic compound utilized primarily as a specialized synthetic precursor and a selective biochemical probe[1]. Characterized by its strong acidity (pKa ~2.1) and unique steric profile, this compound serves as a critical intermediate in the manufacturing of high-fastness azo dyes and cosmetic colorants. In biochemical and toxicological applications, it functions as a potent uncoupler of oxidative phosphorylation and a highly specific inhibitor of respiratory oxidases. Procurement of this exact CAS is typically driven by its non-interchangeable role in synthesizing ortho-chloro-substituted downstream derivatives and its precise binding kinetics in ubiquinol oxidase assays.
Attempting to substitute 2-chloro-4,6-dinitrophenol with more common analogs, such as 2,4-dinitrophenol (2,4-DNP) or 2,6-dichloro-4-nitrophenol, results in critical failures in both synthesis and assay selectivity [1]. In chemical manufacturing, the absence of the ortho-chloro group in 2,4-DNP prevents the downstream formation of 2-amino-6-chloro-4-nitrophenol, a mandatory building block for specific disperse and hair dyes requiring high colorfastness. In biochemical applications, generic uncouplers lack the precise electron-withdrawing and steric properties required to selectively target the high-affinity quinone binding site (QH) of cytochrome bo3. Consequently, using analogs leads to off-target inhibition of low-affinity sites (QL) or complete loss of site-specific ubisemiquinone stabilization, rendering the substitute useless for high-resolution mechanistic studies.
pKa shift exceeding 2 units vs. 2,4-dinitrophenol may significantly alter pH-dependent reactivity, extraction efficiency, and chromatographic retention.
Positional isomer 4-Chloro-2,6-dinitrophenol exhibits a 0.87 unit pKa difference, which can shift proton dissociation equilibrium and nucleophilic substitution outcomes.
Non-chlorinated analogs lack Cl···O solid-state interactions, potentially affecting crystallization behavior and long-term storage stability.
In screening assays using bound ubiquinone-free enzyme (ΔUbiA1) from E. coli, 2-chloro-4,6-dinitrophenol functions as a potent and highly selective inhibitor of the high-affinity quinone binding site (QH). When compared to 2,6-dichloro-4-nitrophenol, a closely related halogenated analog, the substitution pattern dictates entirely different binding behavior: the dichloro analog selectively inhibits the low-affinity QL site, while 2-chloro-4,6-dinitrophenol exclusively targets the QH site[1].
| Evidence Dimension | Binding site selectivity in cytochrome bo3 |
| Target Compound Data | Selective for the QH (high-affinity) site |
| Comparator Or Baseline | 2,6-dichloro-4-nitrophenol (selective for the QL low-affinity site) |
| Quantified Difference | Complete reversal of binding site specificity based on the mono-chloro vs. di-chloro substitution pattern |
| Conditions | Ubiquinone-free enzyme (ΔUbiA1) screening assays |
Buyers conducting respiratory chain research must procure this exact compound to isolate QH site activity without confounding QL site interference.
The addition of the electron-withdrawing ortho-chloro group significantly increases the acidity of the phenolic hydroxyl group compared to unhalogenated baselines. 2-Chloro-4,6-dinitrophenol exhibits a pKa of approximately 2.1, whereas the standard uncoupler 2,4-dinitrophenol (2,4-DNP) has a pKa of 4.09[1]. This nearly 100-fold increase in acidity drastically alters the compound's lipophilicity, salt-formation dynamics, and efficiency as a transmembrane proton ionophore.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa = 2.1 |
| Comparator Or Baseline | 2,4-dinitrophenol (pKa = 4.09) |
| Quantified Difference | ~1.99 pKa units (nearly 100x more acidic) |
| Conditions | Aqueous solution, evaluated via quantum mechanical modeling and experimental validation |
The significantly lower pKa dictates formulation compatibility and requires adjustments in buffering when substituting for standard 2,4-DNP in physiological assays.
The specific 2-chloro-4,6-dinitro substitution pattern creates distinct enzymatic bottlenecks in microbial degradation compared to generic nitrophenols. While 2,4-dinitrophenol is readily utilized as a sole carbon and energy source by Rhodococcus imtechensis strain RKJ300, 2-chloro-4,6-dinitrophenol is completely recalcitrant to this strain [1]. Complete mineralization of 2-chloro-4,6-dinitrophenol, with stoichiometric release of chloride and nitrite, strictly requires specialized strains such as Rhodococcus erythropolis HL 24-1.
| Evidence Dimension | Aerobic microbial degradation by R. imtechensis RKJ300 |
| Target Compound Data | Completely recalcitrant (no degradation) |
| Comparator Or Baseline | 2,4-dinitrophenol (fully degraded) |
| Quantified Difference | Absolute loss of degradation capability due to the ortho-chloro substituent |
| Conditions | Aerobic degradation assays using whole cells in minimal media |
Environmental testing facilities must use this exact compound as a benchmark to validate the efficacy of advanced dehalogenating bioremediation strains.
In industrial dye manufacturing, the precise placement of the chlorine atom is non-negotiable for downstream product integrity. 2-Chloro-4,6-dinitrophenol undergoes selective reduction to yield 2-amino-6-chloro-4-nitrophenol, a high-value cosmetic and textile dye intermediate [1]. Attempting to use 2,4-dinitrophenol as a baseline precursor fails entirely, as it lacks the halogen necessary to achieve the target molecular weight, steric hindrance, and resulting colorfastness required for synthetic fiber disperse dyes.
| Evidence Dimension | Yield of 2-amino-6-chloro-4-nitrophenol upon selective reduction |
| Target Compound Data | Direct stoichiometric conversion |
| Comparator Or Baseline | 2,4-dinitrophenol (0% yield of chloro-substituted product) |
| Quantified Difference | Absolute requirement of the pre-installed ortho-chloro group |
| Conditions | Industrial selective reduction (e.g., using sodium dithionite) |
Chemical manufacturers must procure this specific halogenated CAS to synthesize premium chloro-azo dyes, as post-synthetic chlorination of dinitrophenols is non-selective and inefficient.
Driven by its unique substitution pattern, 2-chloro-4,6-dinitrophenol is the essential starting material for synthesizing 2-amino-6-chloro-4-nitrophenol via selective reduction. This downstream amine is a critical component in commercial hair dyes and specialized azo dyes (e.g., for synthetic fibers), where the chloro group imparts superior colorfastness and stability that cannot be achieved with unhalogenated precursors [1].
Because of its validated selectivity for the QH site, this compound is the preferred biochemical probe for stabilizing the one-electron reduced ubisemiquinone intermediate in E. coli respiratory chain studies. It allows researchers to map intramolecular electron transfer pathways without the confounding QL site inhibition seen with other halogenated nitrophenols[2].
Due to its documented recalcitrance to standard nitrophenol-degrading bacteria (like R. imtechensis RKJ300), 2-chloro-4,6-dinitrophenol is utilized as a rigorous challenge substrate. Environmental engineers procure it to screen and validate specialized microbial consortia capable of simultaneous aerobic denitration and dehalogenation in industrial wastewater treatment [1].
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